molecular formula C15H13BrO5S B2861431 3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate CAS No. 2361796-50-9

3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate

Cat. No. B2861431
M. Wt: 385.23
InChI Key: ICYDZTFWURSQNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate consists of 15 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 5 oxygen atoms, and 1 sulfur atom . The average mass is 385.230 Da and the monoisotopic mass is 383.966705 Da .

Scientific Research Applications

Neighboring Methoxyl Participation in Solvolytic Nucleophilic Substitution

This study discusses the solvolytic substitution of ω-methoxy-1-alkyl bromobenzene-sulfonates, highlighting the importance of methoxyl participation in the solvolytic processes. Methoxyl groups can assist in ionization, affecting the solvolysis rates of these compounds, which may be relevant for understanding the reactivity of "3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate" in similar contexts (Winstein, Allred, Heck, & Glick, 1958).

Antioxidant Activity of Bromophenols

A study on the isolation and characterization of bromophenols from marine red algae shows their potent antioxidant activities. While not directly related, this suggests that brominated compounds like "4-bromo-3-methoxybenzene-1-sulfonate" could also exhibit significant antioxidant properties (Li, Li, Gloer, & Wang, 2011).

Environmental-Friendly One-Step Fabrication of Adsorption Resins

Research on the adsorption of benzophenone-4 from water using novel tertiary amine-functionalized crosslinking polymeric resins highlights an environmentally friendly method for removing pollutants. This study underscores the potential of sulfonate-containing compounds in water treatment applications (Zhou et al., 2018).

Poly(arylene ether sulfone) Proton Exchange Membranes

The development of sulfonated copolymers for use as proton exchange membranes in fuel cell applications demonstrates the value of sulfonate groups in enhancing proton conductivity and mechanical strength, suggesting applications in energy technologies (Wang et al., 2012).

properties

IUPAC Name

(3-acetylphenyl) 4-bromo-3-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO5S/c1-10(17)11-4-3-5-12(8-11)21-22(18,19)13-6-7-14(16)15(9-13)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYDZTFWURSQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate

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